Eosinmethylene-blue
Overview
Description
Eosin-Methylene Blue (EMB) is a selective and differential culture medium used in microbiology. It was first developed in 1916 by Holt-Harris and Teague. The medium contains two indicator dyes: eosin Y and methylene blue . EMB agar serves several purposes, including the differentiation of gram-negative bacteria based on their ability to ferment lactose and sucrose .
Synthesis Analysis
The synthesis of EMB involves combining peptone, lactose, sucrose, and the two dyes (eosin Y and methylene blue). The specific proportions of these components are critical for achieving the desired selectivity and differentiation properties. The medium is prepared in solid agar form, allowing for the growth of bacterial colonies .
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Histopathological Applications
Eosin Methylene Blue (EMB) is widely used in histopathology. Methylene blue, a component of EMB, serves as an alternative nuclei staining agent in histopathological preparations, especially when hematoxylin is unavailable. This has been specifically noted in the staining of breast, cervical, and ovarian cancer samples (Rahmawati, Apriyadi, & Mamay, 2020).
2. Microbiological Research
EMB has played a significant role in microbiology. It has been used for differentiating blood cells and identifying malarial parasites. The development of stains composed of eosin and “ripened” methylene blue was a breakthrough in demonstrating the nuclei of malarial parasites (Krafts, Hempelmann, & Oleksyn, 2011).
3. Water Treatment Studies
EMB is also explored in the context of water treatment. Studies have shown that EMB can be effective in photodynamic inactivation of bacteria like E. coli, suggesting its potential use in water disinfection processes (Savino & Angeli, 1985).
4. Photodynamic Therapy
In medical research, EMB is investigated for its role in photodynamic therapy. The photoinactivation of bacteria like Staphylococcus aureus and Escherichia coli using EMB as a photosensitizer indicates its potential in medical treatments (Caires et al., 2017).
5. Chemical and Optical Studies
Chemically, EMB is explored for its nonlinear optical properties. Investigations into the optical nonlinear properties and limiting optical of EMB solutions reveal insights into the behavior of these dyes under specific conditions, which could have implications in data storage technologies (Hassan, Emshary, & Sultan, 2021).
properties
IUPAC Name |
potassium;2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)-6-oxoxanthen-3-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Br4O5.K/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBZXYJXNIFCRJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9Br4KO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eosinmethylene-blue | |
CAS RN |
6359-04-2 | |
Record name | Potassium methyl o-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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